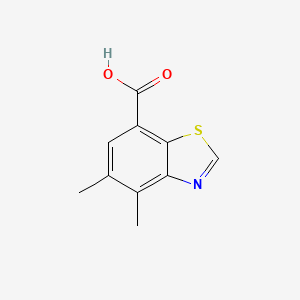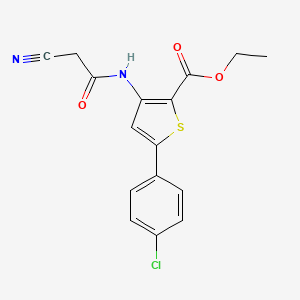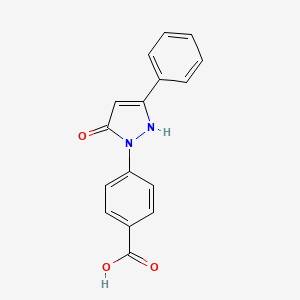
N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine” belong to a class of organic compounds known as thiazoles, which are heterocycles with a five-membered C3NS ring. The structure of this compound suggests that it has a thiazole ring substituted with an amine group and two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiazole ring at the center, with the two phenyl rings and the amine group attached to different carbon atoms of the ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form substituted thiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of an amine group can make the compound basic, and the aromatic rings can contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and characterization of compounds closely related to N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine have been detailed, with studies focusing on their molecular structure through techniques such as 1H NMR, 13C NMR, FT-IR, and X-ray diffraction. These compounds exhibit potential for further exploration in material science and chemical synthesis due to their unique crystalline structures and intermolecular interactions, as evidenced by research on alkyl-substituted N,4-diphenyl thiazole-2-amines (AfraQuasar A. Nadaf et al., 2019).
Antimicrobial Activities
Studies have also delved into the antimicrobial properties of thiazole derivatives, suggesting their potential as a basis for developing new antimicrobial agents. The synthesis of formazans from Mannich bases of similar compounds has shown moderate activity against various bacterial and fungal strains, indicating a promising avenue for the development of new antimicrobial substances (P. Sah et al., 2014).
Corrosion Inhibition
Another significant application area is in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted to evaluate the inhibition performance of thiazole derivatives on iron corrosion, demonstrating their effectiveness in protecting metals from degradation. This research highlights the compound's potential in industrial applications, particularly in extending the lifespan of metal structures and components (S. Kaya et al., 2016).
Molecular Docking and Enzyme Inhibition
The compound and its derivatives have been explored for their enzyme inhibition capabilities, particularly in the context of α-glucosidase and β-glucosidase inhibition. Molecular docking studies suggest that these compounds could be potential candidates for treating diseases related to enzyme dysfunction, further emphasizing the compound's versatility beyond its structural properties (Ayesha Babar et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-2-12-7-9-13(10-8-12)16-11-21-17(20-16)19-15-6-4-3-5-14(15)18/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIPXXPAANMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)


![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2958089.png)


![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2958094.png)
![3-(3,5-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2958095.png)
![N-(4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2958097.png)



![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)

